2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one
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Overview
Description
2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the pyran family This compound is characterized by a six-membered ring containing one oxygen atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions may include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is usually carried out in a one-pot manner, which enhances efficiency and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high vacuum distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism by which 2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Used in the synthesis of sulfonate derivatives and has applications in combating oomycete pathogens.
Uniqueness
2-Ethyl-6-phenyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
651738-92-0 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethyl-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c1-2-12-8-11(14)9-13(15-12)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3 |
InChI Key |
NWLWBCUDSJFWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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